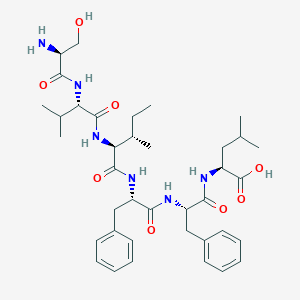

L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine

Beschreibung

L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine is a linear hexapeptide composed of six amino acid residues: L-serine, L-valine, L-isoleucine, two L-phenylalanine units, and L-leucine. Its sequence (Ser-Val-Ile-Phe-Phe-Leu) suggests a hydrophobic character due to the prevalence of branched-chain (Val, Ile, Leu) and aromatic (Phe) residues.

Eigenschaften

CAS-Nummer |

918528-32-2 |

|---|---|

Molekularformel |

C38H56N6O8 |

Molekulargewicht |

724.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C38H56N6O8/c1-7-24(6)32(44-36(49)31(23(4)5)43-33(46)27(39)21-45)37(50)41-29(20-26-16-12-9-13-17-26)34(47)40-28(19-25-14-10-8-11-15-25)35(48)42-30(38(51)52)18-22(2)3/h8-17,22-24,27-32,45H,7,18-21,39H2,1-6H3,(H,40,47)(H,41,50)(H,42,48)(H,43,46)(H,44,49)(H,51,52)/t24-,27-,28-,29-,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

RQXCEOCINCVVPZ-VDXNIVNJSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucin erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anlagerung der ersten Aminosäure: Die erste Aminosäure, L-Serin, wird an das Harz gebunden.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kupplung: Die nächste Aminosäure, L-Valin, wird unter Verwendung eines Kupplungsreagenzes wie HBTU (O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphat) an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für jede nachfolgende Aminosäure (L-Isoleucin, L-Phenylalanin, L-Phenylalanin und L-Leucin) wiederholt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieses Peptids kann eine großtechnische SPPS oder eine Flüssigphasenpeptidsynthese (LPPS) umfassen. Die Wahl des Verfahrens hängt von der gewünschten Größenordnung und Reinheit des Endprodukts ab. Industrielle Prozesse erfordern oft eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann am Serinrest auftreten und zur Bildung einer Hydroxylgruppe führen.

Reduktion: Reduktionsreaktionen können auf Disulfidbrücken abzielen, wenn diese in der Peptidstruktur vorhanden sind.

Substitution: Aminosäurereste können durch andere Aminosäuren ersetzt werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄) können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Substitution: Aminosäurensubstitution kann mit Standard-Peptidsynthesetechniken mit den gewünschten Aminosäurederivaten erreicht werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Serinrests zur Bildung eines hydroxylierten Peptids führen, während die Reduktion von Disulfidbrücken zu einem linearen Peptid führen kann.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The peptide consists of the following amino acids:

- L-Seryl

- L-Valyl

- L-Isoleucyl

- L-Phenylalanyl (two residues)

- L-Leucine

This composition contributes to its functional properties, particularly in interactions with biological systems.

Chemistry

L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine serves as a model compound for studying peptide synthesis and reactivity. Its synthesis typically employs solid-phase peptide synthesis (SPPS), allowing researchers to explore various coupling strategies and reaction conditions.

Biology

In biological research, this peptide is utilized to investigate:

- Protein-Protein Interactions : The specific sequence allows for the study of how peptides interact with proteins, which is crucial for understanding cellular processes.

- Enzyme-Substrate Relationships : The compound can be used to analyze how enzymes interact with substrates, providing insights into metabolic pathways and enzyme kinetics.

Material Science

The unique properties of this peptide make it suitable for developing biomaterials. It can be incorporated into various biochemical assays and used in the formulation of drug delivery systems due to its biocompatibility and ability to form stable structures.

Neurobiology

Research suggests that peptides similar to this compound may play roles in neurotransmission. The structural characteristics hint at potential involvement in pathways that influence mood and pain perception, similar to endogenous opioid peptides.

Metabolic Regulation

Leucine, one of the components of this peptide, has been shown to affect metabolic processes significantly. Studies indicate that leucine can enhance protein synthesis and regulate glucose metabolism through the mTOR signaling pathway, suggesting that this compound may also have similar metabolic effects .

Wirkmechanismus

The mechanism of action of L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares the target compound with analogous peptides from the evidence, focusing on sequence, molecular weight, and unique residues:

Calculated based on amino acid residues (excluding water loss during peptide bond formation). *Estimated using average amino acid masses.

Analysis of Key Differences :

- Hydrophobicity : The target peptide’s dual Phe residues and lack of charged residues (e.g., Lys, Glu) distinguish it from compounds in and , which incorporate Lys or Glu for polarity .

- Chain Length : The target (6 residues) is shorter than the octapeptide in , which may influence membrane permeability or receptor binding .

- Structural Motifs : Proline-rich sequences in and could confer rigidity, whereas the target’s linear sequence may favor flexibility .

Functional Implications

- Synthesis Challenges: The repeated Phe residues in the target could complicate solid-phase synthesis due to steric hindrance, a challenge less pronounced in peptides with smaller residues like Ala or Gly .

Pharmacopeial and Regulatory Context

For instance, cyclic peptides in undergo rigorous conformational analysis to ensure biological activity, a process that would apply to the target if used therapeutically .

Biologische Aktivität

L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine is a complex peptide that consists of six amino acids, including two phenylalanines and two leucines. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in the fields of neurobiology and metabolic regulation.

Structure and Composition

The structure of this compound can be represented as follows:

- Amino Acids :

- L-Seryl (Ser)

- L-Valyl (Val)

- L-Isoleucyl (Ile)

- L-Phenylalanyl (Phe)

- L-Phenylalanyl (Phe)

- L-Leucine (Leu)

This peptide is notable for its incorporation of branched-chain amino acids (BCAAs), which are known to play significant roles in muscle metabolism and energy regulation.

Neurotransmission

Peptides similar to this compound have been studied for their role as neurotransmitters. For instance, endogenous opioid peptides are critical in modulating pain and emotional responses. The structural similarity to these peptides suggests potential involvement in similar pathways, possibly influencing mood and pain perception .

Metabolic Effects

Research indicates that leucine, one of the components of this peptide, significantly impacts metabolic processes. Studies have shown that leucine supplementation can enhance protein synthesis and regulate glucose metabolism via the mTOR signaling pathway . This pathway is crucial for cellular growth and metabolism, suggesting that this compound may also have similar effects.

Case Studies

-

Leucine's Role in Heart Metabolism :

A study on isolated rat hearts demonstrated that increased levels of leucine can inhibit the transport and metabolism of valine, another BCAA. This competition can lead to altered metabolic states within cardiac tissues, highlighting the importance of amino acid ratios in metabolic health . -

Effects on Protein Synthesis :

A review discussed how leucine supplementation affects various tissues, including skeletal muscle and liver, by promoting protein synthesis through mTOR activation. This suggests that peptides containing leucine could potentially enhance anabolic responses in these tissues .

Research Findings

A summary of relevant research findings regarding the biological activity of related peptides is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.